1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris(3-bromopropan-1-one)
Description
1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris(3-bromopropan-1-one) (CAS: 92531-02-7) is a brominated triazine derivative with the molecular formula C₉H₁₂Br₃N₃O₃ and a molecular weight of 449.92 g/mol . Its structure consists of a hexahydro-1,3,5-triazinane core substituted with three 3-bromo-1-oxopropyl groups. The compound is characterized by its high bromine content, contributing to its reactivity and utility in crosslinking applications, particularly in the synthesis of multivalent bicyclic peptides for antiviral and enzymatic inhibition studies .
Key physicochemical properties include:
Properties
CAS No. |
65174-72-3 |
|---|---|
Molecular Formula |
C12H18Br3N3O3 |
Molecular Weight |
492.00 g/mol |
IUPAC Name |
1-[3,5-bis(3-bromopropanoyl)-1,3,5-triazinan-1-yl]-3-bromopropan-1-one |
InChI |
InChI=1S/C12H18Br3N3O3/c13-4-1-10(19)16-7-17(11(20)2-5-14)9-18(8-16)12(21)3-6-15/h1-9H2 |
InChI Key |
UYNTZRFVDTZUQI-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CN(CN1C(=O)CCBr)C(=O)CCBr)C(=O)CCBr |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions for Triazinane Core Formation
| Parameter | Conditions | Notes |
|---|---|---|
| Temperature | 180–260 °C | High temperature favors ring closure |
| Reagents | Benzonitriles or cyanuric chloride | Provides the triazine ring framework |
| Base | Sodium carbonate or NaOH | Facilitates condensation and alkylation |
| Solvent | Often solvent-free or minimal solvent | Simplifies work-up |
| Reaction Time | 1–7 hours | Optimized for yield and purity |
This method allows for the preparation of various substituted triazines, including hydroxyphenyl-substituted analogs, which are structurally related to the triazinane core in the target compound.
Summary Table of Preparation Steps
| Step No. | Process Stage | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Triazinane core synthesis | Cyanuric chloride or benzonitriles; 180–260 °C; base (Na2CO3/NaOH) | Formation of 1,3,5-triazinane core |
| 2 | Preparation of bromopropanol intermediate | 3-bromopropanol synthesis; K2CO3; solvents (ACN, THF); 0–95 °C; 4–48 h | High purity 3-bromopropanol for alkylation |
| 3 | Alkylation of triazinane | Triazinane + 3-bromopropan-1-one; base; solvent; ambient to reflux | Formation of tris(3-bromopropan-1-one) substituted triazinane |
| 4 | Purification | Chromatography, crystallization | Pure final compound |
Research Findings and Notes
- The reaction conditions must be carefully optimized to prevent side reactions such as hydrolysis or over-alkylation.
- The use of anhydrous conditions and inert atmosphere is often recommended to maintain bromopropanone integrity.
- The tris-substituted product exhibits unique reactivity due to the combination of the triazinane core and brominated ketone substituents, making it valuable for further synthetic transformations.
- Literature reports emphasize the importance of temperature control and base selection to maximize yield and purity.
Chemical Reactions Analysis
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(3-bromopropan-1-one) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris(3-bromopropan-1-one) exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that brominated compounds can possess antimicrobial properties. The presence of bromine atoms may enhance the compound's ability to disrupt microbial cell membranes.
- Anticancer Potential : Some derivatives of triazine compounds have shown promise in inhibiting cancer cell proliferation. The mechanism often involves interference with DNA synthesis or repair mechanisms.
Medicinal Chemistry
The compound's structure suggests potential use in drug development. Its triazine framework is known for:
- Drug Design : Triazines are explored for their ability to bind specific biological targets. The bromopropanoyl groups may enhance lipophilicity and bioavailability.
- Synthesis of Anticancer Agents : Research has focused on modifying triazine derivatives to create more effective anticancer agents.
The potential applications in agriculture include:
- Pesticide Development : Compounds with similar structures have been investigated for their effectiveness as pesticides or herbicides due to their ability to disrupt biological processes in pests.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that a related triazine compound exhibited significant antimicrobial activity against several strains of bacteria. The study highlighted the importance of the bromine substituents in enhancing this activity.
Case Study 2: Anticancer Research
Another research project explored the anticancer effects of triazine derivatives. The results indicated that certain modifications to the triazine structure led to increased cytotoxicity against cancer cell lines. The study suggested further exploration of 1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris(3-bromopropan-1-one) as a lead compound for developing new anticancer drugs.
Mechanism of Action
The mechanism of action of 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(3-bromopropan-1-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropanone groups can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or activation of their biological functions. The triazinane ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
1,3,5-Tris(bromoacetyl)hexahydro-1,3,5-triazine (TATB)
- Molecular Formula : C₉H₁₂Br₃N₃O₃ (identical to the target compound) .
- Key Differences : Despite identical formulas, TATB is explicitly described as a tris(bromoacetyl) derivative, whereas the target compound is a tris(3-bromopropan-1-one) variant. This distinction affects spatial arrangement and reactivity .
- Applications : Used as a scaffold for multivalent bicyclic peptides targeting viral epitopes, such as SARS-CoV-2 .
1,3,5-Triacryloylhexahydro-s-triazine (TATA)
- Molecular Formula : C₁₂H₁₅N₃O₃ .
- Structural Features : Contains three acryloyl groups (CH₂=CH-C=O) instead of brominated alkyl chains.
- Properties : Lower molecular weight (249.27 g/mol) and melting point (156°C, decomposes) compared to the brominated analog .
- Applications : Employed in peptide cyclization due to its electrophilic α,β-unsaturated ketones .
1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tripropan-1-one
- Molecular Formula : C₁₂H₂₁N₃O₃ .
- Key Differences: Non-brominated analog with propane-1-one substituents.
- Reactivity : Lacks bromine’s leaving-group capacity, making it less reactive in nucleophilic substitution reactions .
Functional Analogs with Alternative Cores
1,3,5-Tris(bromomethyl)benzene (TBMB)
N,N',N''-(Benzene-1,3,5-triyl)-tris(2-bromoacetamide) (TBAB)
- Molecular Formula : C₁₂H₁₂Br₃N₃O₃ .
- Reactivity : Bromoacetamide groups enable selective alkylation of cysteine residues in peptides .
Comparative Data Table
Biological Activity
1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris(3-bromopropan-1-one), a compound derived from the versatile 1,3,5-triazine scaffold, has garnered attention for its potential biological activities. This article explores the biological activity of this compound by reviewing relevant literature and research findings.
- Molecular Formula : C₁₂H₁₅Br₃N₃O₃
- Molecular Weight : 399.08 g/mol
- CAS Number : 92531-02-7
- Melting Point : Not specified in available data
Biological Activities
The biological activities of triazine derivatives are well-documented, highlighting their potential in various therapeutic applications. The following sections summarize key findings related to the biological activity of 1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris(3-bromopropan-1-one).
Antimicrobial Activity
Research indicates that triazine derivatives exhibit significant antimicrobial properties. A study on related compounds showed potent activity against various bacterial strains with low hemolytic toxicity. Notably:
- Minimum Inhibitory Concentration (MIC) values for several derivatives were reported to be effective against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
Triazine compounds have been investigated for their anticancer properties. In vitro studies suggest that certain triazine derivatives can induce apoptosis in cancer cells:
- IC50 Values : The IC50 values for related triazine compounds against cancer cell lines ranged from 2.0 to 10.0 µM .
Anti-inflammatory Effects
Some studies have reported anti-inflammatory activities associated with triazine derivatives. The ability to inhibit pro-inflammatory cytokines positions these compounds as potential therapeutic agents for inflammatory diseases.
Case Studies
Several case studies highlight the biological efficacy of triazine derivatives:
- Antibacterial Activity :
- Anticancer Activity :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
